molecular formula C19H22N2O5S B2969644 2,5-dimethoxy-N-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide CAS No. 942012-64-8

2,5-dimethoxy-N-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide

Cat. No.: B2969644
CAS No.: 942012-64-8
M. Wt: 390.45
InChI Key: UJNRNAKRWDIQKZ-UHFFFAOYSA-N
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Description

2,5-dimethoxy-N-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide is a useful research compound. Its molecular formula is C19H22N2O5S and its molecular weight is 390.45. The purity is usually 95%.
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Properties

IUPAC Name

2,5-dimethoxy-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O5S/c1-13-11-14(6-8-16(13)21-10-4-5-19(21)22)20-27(23,24)18-12-15(25-2)7-9-17(18)26-3/h6-9,11-12,20H,4-5,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJNRNAKRWDIQKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NS(=O)(=O)C2=C(C=CC(=C2)OC)OC)N3CCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2,5-dimethoxy-N-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C19H22N2O5SC_{19}H_{22}N_{2}O_{5}S, with a molecular weight of approximately 390.45 g/mol. It features a benzenesulfonamide group, a pyrrolidinyl moiety, and methoxy substituents, which contribute to its unique chemical properties.

Structure Representation

PropertyDescription
IUPAC NameThis compound
Molecular FormulaC₁₉H₂₂N₂O₅S
Molecular Weight390.45 g/mol

The biological activity of This compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The compound may exert its effects through:

  • Enzyme Inhibition : Binding to enzymes, altering their catalytic activity.
  • Receptor Interaction : Modulating receptor functions, potentially influencing signaling pathways.

Case Studies and Research Findings

Comparative Analysis of Biological Activities

CompoundActivity TypeObserved EffectReference
This compoundAnti-inflammatoryUp to 94% edema inhibition
Related benzenesulfonamide derivativeAntimicrobialMIC = 6.72 mg/mL against E. coli
Other derivativesAnticancerInhibition of cancer cell proliferation

Synthesis and Production Methods

The synthesis of this compound typically involves multi-step organic reactions, often starting from commercially available benzenesulfonyl chlorides and amine derivatives. Common reagents include:

  • Triethylamine : Used as a base to neutralize byproducts.
  • Palladium Catalysts : Employed in amidation reactions for higher yields.

Synthetic Route Example

  • Reaction Setup : Combine benzenesulfonyl chloride with the appropriate amine.
  • Base Addition : Introduce triethylamine to facilitate the reaction.
  • Purification : Utilize recrystallization or chromatography to isolate the desired product.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.